![molecular formula C18H25ClO2 B1598702 (+)-8-Phenylmenthyl chloroacetate CAS No. 71804-27-8](/img/structure/B1598702.png)
(+)-8-Phenylmenthyl chloroacetate
Overview
Description
(+)-8-Phenylmenthyl chloroacetate is a useful research compound. Its molecular formula is C18H25ClO2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(+)-8-Phenylmenthyl chloroacetate (CAS No. 71804-27-8) is a chiral compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclohexyl moiety with a phenyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
The compound has the following chemical properties:
- Molecular Formula : CHClO
- Molecular Weight : 308.84 g/mol
- Melting Point : 82-84 °C
- Optical Activity : [α]/D +22° in carbon tetrachloride .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a chiral auxiliary in organic synthesis, as well as its pharmacological properties. The following sections detail its observed effects and mechanisms of action.
Antimicrobial Activity
Recent studies have indicated that structurally similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown effectiveness against various pathogens. For instance, short-chain carboxylic acids (SCCAs) have demonstrated significant antimicrobial and antibiofilm activities, suggesting that this compound may possess similar properties .
Enzyme Inhibition Studies
The compound's potential to inhibit enzymes has also been investigated. In particular, studies on related compounds have shown that certain derivatives can act as effective inhibitors of cholinesterases, which are crucial targets in the treatment of Alzheimer's disease. The inhibition mechanism often involves competitive binding to the active site of the enzyme, leading to reduced enzymatic activity .
Case Studies and Research Findings
-
Chiral Induction in Organic Synthesis :
A study highlighted the use of (+)-8-phenylmenthyl as an effective solid-phase chiral inducer in nucleophilic addition reactions to N-acyliminium ions. This research underscores the compound's utility in asymmetric synthesis, which is critical for developing enantiomerically pure pharmaceuticals . -
Toxicological Profile :
The safety and toxicity profile of this compound has been assessed through various hazard classifications. It is categorized under GHS07 (Warning) with specific hazard statements indicating potential respiratory irritation and skin sensitization . Understanding these safety parameters is essential for evaluating its suitability in pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | CHClO |
Molecular Weight | 308.84 g/mol |
Melting Point | 82-84 °C |
Optical Activity | [α]/D +22° |
Biological Activity Summary
Activity Type | Observations |
---|---|
Antimicrobial | Potential activity suggested by structure similarity |
Enzyme Inhibition | Related compounds show cholinesterase inhibition |
Chiral Induction | Effective as chiral auxiliary in synthesis |
Scientific Research Applications
Pharmaceutical Applications
Chiral Auxiliary in Asymmetric Synthesis
(+)-8-Phenylmenthyl chloroacetate serves as an effective chiral auxiliary in asymmetric synthesis. It can facilitate the creation of enantiomerically pure compounds, which are crucial for drug development. By introducing a chiral center into a molecule, researchers can control the stereochemical outcome of subsequent reactions, ultimately leading to the formation of specific enantiomers that may exhibit desired therapeutic effects while minimizing side effects.
Intermediate in Drug Synthesis
This compound is utilized as a key intermediate in synthesizing biologically active compounds, including (-)-8-phenyl-menthol, which has potential pharmaceutical applications . The ability to manipulate its structure allows chemists to explore various synthetic pathways for developing new drugs with enhanced efficacy and reduced toxicity.
Investigating Enzyme Stereoselectivity
this compound can also be employed as a substrate to study enzyme stereoselectivity. Enzymes often preferentially react with one enantiomer over another; thus, using this compound enables researchers to gain insights into enzyme mechanisms and their binding interactions with different substrates. Understanding these interactions is vital for designing targeted drugs that can effectively inhibit or activate specific enzymes.
Applications in Organic Chemistry
Chiral Derivatizing Agent
The bulky and stereochemically defined structure of this compound allows it to act as a chiral derivatizing agent. It can react with carboxylic acids to form esters that can be separated using chromatographic techniques based on their differing interactions with stationary phases. This property is particularly useful for determining the enantiomeric purity of racemic mixtures.
Solid-Phase Synthesis
Recent studies have highlighted its potential in solid-phase synthesis as a chiral inducer for asymmetric nucleophilic additions to N-acyliminium ions. This method could lead to more efficient syntheses of various alkaloids and other complex molecules, showcasing the versatility of this compound in modern synthetic methodologies .
Fragrance Industry
Due to its pleasant aroma, this compound has applications in the fragrance industry. Its unique scent profile makes it suitable for use in perfumes and other scented products, contributing to the development of new fragrances that appeal to consumers.
Case Study 1: Asymmetric Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a chiral auxiliary in synthesizing bioactive compounds. The research highlighted how the compound facilitated the formation of specific enantiomers that exhibited enhanced biological activity compared to their racemic counterparts.
Case Study 2: Enzyme Interaction Studies
Another investigation focused on using this compound to explore enzyme interactions. The study revealed how certain enzymes preferentially reacted with one enantiomer over another, providing insights into enzyme specificity and potential pathways for drug design targeting those enzymes.
Properties
IUPAC Name |
[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO2/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWWQECFQIGECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400798 | |
Record name | (+)-8-Phenylmenthyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71804-27-8 | |
Record name | (+)-8-Phenylmenthyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-8-Phenylmenthyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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